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molecular formula C8H7Cl2NO B8561533 1-(5-Amino-2,4-dichlorophenyl)ethan-1-one CAS No. 61671-52-1

1-(5-Amino-2,4-dichlorophenyl)ethan-1-one

Cat. No. B8561533
M. Wt: 204.05 g/mol
InChI Key: XYJWPYYVUIRKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04061647

Procedure details

8 g of 2',4'-dichloro-5'-nitro-acetophenone were boiled for 4 hours under reflux in 31 ml of ethanol, after addition of 6.1 g of iron turnings and 6.5 ml of concentrated hydrochloric acid. After evaporation of the solvent, the mixture was combined with water, extracted with ethyl acetate and the 5'-amino-2',4'-dichloroacetophenone was isolated by concentration of the ethyl acetate.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-])=O)=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].Cl>C(O)C.[Fe]>[NH2:9][C:5]1[C:6]([Cl:8])=[CH:7][C:2]([Cl:1])=[C:3]([C:12](=[O:14])[CH3:13])[CH:4]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])C(C)=O
Step Two
Name
Quantity
31 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.1 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C1)C(C)=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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